Cyclohexyl(4-methoxyphenyl)methanamine
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Overview
Description
Cyclohexyl(4-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO. It is a derivative of methanamine, featuring a cyclohexyl group and a 4-methoxyphenyl group attached to the methanamine backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Cyclohexyl(4-methoxyphenyl)methanamine involves the reduction of 1-cyano-(4-methoxyphenyl)methylcyclohexanol. This process typically uses a Co-NiO dual catalyst under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature range of 80-140°C . After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanamine group to a corresponding amide or nitrile.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Cyclohexyl(4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may bind to specific receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: This compound is structurally similar, featuring a methoxyphenyl group attached to a methanamine backbone.
Cyclohexylamine: Another related compound, differing by the absence of the methoxyphenyl group.
Uniqueness
Cyclohexyl(4-methoxyphenyl)methanamine is unique due to the presence of both a cyclohexyl group and a 4-methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
Cyclohexyl(4-methoxyphenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the domains of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and detailed data tables.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C13H19N. The compound consists of a cyclohexyl group and a 4-methoxyphenyl group attached to a methanamine backbone, which influences its biological activity through various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that structural modifications of compounds containing cyclohexyl groups can enhance their activity against cancer cell lines, such as MCF-7 (breast cancer) and others. The presence of the methoxy group is believed to play a significant role in modulating the pharmacological effects of the compound by enhancing lipophilicity and receptor binding affinities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, one study reported an IC50 value of approximately 16 µM against MCF-7 cells, indicating potent growth inhibition compared to other structurally similar compounds .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 16 | |
Other related compounds | MCF-7 | 19.76 | |
Cyclohexyl derivatives | Various | Varies |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. This finding highlights the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Effects
In another investigation, researchers tested various derivatives of this compound against common bacterial pathogens. Results indicated that certain modifications could enhance its antimicrobial efficacy, suggesting avenues for future drug development aimed at treating infections caused by resistant strains .
Future Directions
The ongoing research into this compound suggests promising applications in both oncology and infectious disease management. Further studies are needed to elucidate its full pharmacological profile, optimize its structure for enhanced activity, and assess its safety in vivo.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
cyclohexyl-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11,14H,2-6,15H2,1H3 |
InChI Key |
HMAVDLVEEINRRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCC2)N |
Origin of Product |
United States |
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